3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamide
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Overview
Description
3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a carbamoyl group, and a pyridinylbenzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophene ringThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, each with unique chemical and physical properties .
Scientific Research Applications
3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformations. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Shares the dioxidotetrahydrothiophene ring but differs in the pyrazolylacetamide moiety.
3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)-N-(pyridin-3-yl)benzamide: Similar structure but with a urea linkage instead of a carbamoyl group.
Uniqueness
The uniqueness of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-3-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C17H18N4O4S |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C17H18N4O4S/c22-16(19-14-5-2-7-18-10-14)12-3-1-4-13(9-12)20-17(23)21-15-6-8-26(24,25)11-15/h1-5,7,9-10,15H,6,8,11H2,(H,19,22)(H2,20,21,23) |
InChI Key |
BXFLISLAYZLUIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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